2-(2-Chloroethoxy)ethylphosphonic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

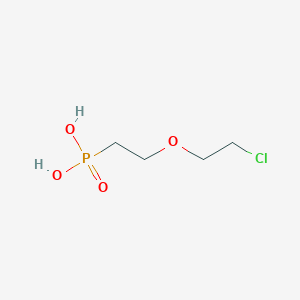

2-(2-Chloroethoxy)ethylphosphonic acid is a chemical compound with the molecular formula C4H10ClO4P . It has a molecular weight of 188.55 . The compound is colorless and has an oil-like form . It is slightly soluble in chloroform and methanol .

Synthesis Analysis

The synthesis of this compound can be achieved using 2-chloroethoxy ethanol as a starting material . The reaction process involves the use of water as solvents and nitric acid for direct oxidation to obtain the products .Molecular Structure Analysis

The molecular structure of this compound consists of a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom . The compound has a molar refractivity of 37.1±0.3 cm^3 .Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 367.7±48.0 °C and a predicted density of 1.434±0.06 g/cm^3 . It is hygroscopic and should be stored in a refrigerator under an inert atmosphere . The compound has a predicted pKa value of 2.13±0.10 .Applications De Recherche Scientifique

Stimulating Compound for Latex Production

2-(2-Chloroethoxy)ethylphosphonic acid, also known as ethephon, is recognized for its role in stimulating latex production in the rubber tree (Hevea brasiliensis). Research has explored the chemical fixation of ethephon onto 1,4-polyisoprene chains, aiming to create derivatives with prolonged stimulating activity. This synthesis involves a two-step process, including the preparation of an epoxidized 1,4-polyisoprene intermediate and the subsequent grafting of ethephon. The study found that grafting yields are improved in non-polar solvents and neutral conditions, particularly when using trimethylsilylated derivatives of ethephon, which favor the formation of 2-oxo-1,3,2-dioxaphospholane structures (Derouet, Cauret, & Brosse, 2003).

Development of Hydrolytically Stable Phosphonic Acid Monomers

Another application involves the synthesis of hydrolytically stable phosphonic acid monomers intended for use in adhesive polymers. These monomers demonstrate good water solubility and stable radical polymerization behavior, which could be attributed to their distinct starting radical reactivity. Furthermore, their adhesive properties have been evaluated, suggesting potential uses in diverse materials and engineering applications (Moszner et al., 2001).

Assistance in Mechanical Harvest of Olive

The application of ethephon has shown to facilitate the mechanical harvest of olives by loosening fruit, albeit with the trade-off of excessive leaf loss. However, adjusting the formulation to include calcium salts can mitigate leaf loss while somewhat decreasing fruit loosening efficiency. This highlights ethephon's potential in optimizing agricultural production through mechanical harvesting aids (Martin, Lavee, & Sibbett, 1981).

Inhibition Mechanisms on Butyrylcholinesterase

Research into ethephon's biochemical interactions revealed its capacity to inhibit butyrylcholinesterase (BChE), a critical enzyme in the human body. By examining derivatives of ethephon, the study delineated the structure-activity relationships and inhibition mechanisms, providing insights into the potential therapeutic applications and biochemical pathways influenced by ethephon and its analogues (Zhang & Casida, 2002).

Mécanisme D'action

Mode of Action

It is known that the compound interacts with its targets, leading to changes at the molecular level . The specifics of these interactions and the resulting changes require further investigation.

Biochemical Pathways

The biochemical pathways affected by 2-(2-Chloroethoxy)ethylphosphonic acid are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors include temperature, pH, and the presence of other compounds.

Propriétés

IUPAC Name |

2-(2-chloroethoxy)ethylphosphonic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10ClO4P/c5-1-2-9-3-4-10(6,7)8/h1-4H2,(H2,6,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYHFEXYPIFCIFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CP(=O)(O)O)OCCCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClO4P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.55 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-benzyl-2-(2-chlorobenzyl)-N-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2960134.png)

![N-(1,3-benzodioxol-5-yl)-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]acetamide](/img/structure/B2960141.png)

![1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-phenoxyethanone](/img/structure/B2960144.png)

![7-fluoro-1-({2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-4-propyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2960148.png)

![3-(4-chlorophenyl)-5-methylsulfanyl-N-[4-(trifluoromethyl)phenyl]thiophene-2-carboxamide](/img/structure/B2960152.png)

![(2,5-Dichlorothiophen-3-yl)(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2960153.png)